Atto 390 maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atto 390 maleimide is a novel fluorescent label with a coumarin structure. It is designed for applications in life sciences, such as labeling deoxyribonucleic acid, ribonucleic acid, or proteins. This compound is characterized by its high fluorescence quantum yield, large Stokes shift, good photostability, and low molecular weight .
Preparation Methods
Synthetic Routes and Reaction Conditions
Atto 390 maleimide is synthesized by reacting Atto 390, a coumarin-based dye, with maleimide. The reaction typically involves dissolving Atto 390 in an anhydrous solvent like dimethyl sulfoxide or dimethylformamide, followed by the addition of maleimide under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Atto 390 maleimide primarily undergoes substitution reactions, particularly with thiol groups. It forms stable thioether bonds with sulfhydryl-containing compounds .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Conditions: The reactions are typically carried out in phosphate-buffered saline at pH 7.0-7.5. .
Major Products
The major product of the reaction between this compound and thiol-containing compounds is a thioether-linked conjugate, which retains the fluorescent properties of Atto 390 .
Scientific Research Applications
Atto 390 maleimide is widely used in various scientific research fields:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in labeling proteins, deoxyribonucleic acid, and ribonucleic acid for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.
Industry: Applied in the development of biosensors and other analytical devices
Mechanism of Action
Atto 390 maleimide exerts its effects through the formation of a stable thioether bond with thiol groups in proteins or other biomolecules. This covalent attachment ensures that the fluorescent label remains attached to the target molecule, allowing for precise detection and analysis. The molecular targets include cysteine residues in proteins, which are selectively modified by the maleimide group .
Comparison with Similar Compounds
Similar Compounds
- Atto 488 maleimide
- Atto 565 maleimide
- Atto 647 maleimide
Uniqueness
Atto 390 maleimide is unique due to its excitation and emission wavelengths (390 nm and 479 nm, respectively), which make it suitable for applications requiring blue fluorescence. Its high fluorescence quantum yield and photostability also distinguish it from other fluorescent labels .
Properties
Molecular Formula |
C26H31N3O5 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanamide |
InChI |
InChI=1S/C26H31N3O5/c1-16-12-25(33)34-21-14-20-18(13-19(16)21)17(2)15-26(3,4)29(20)10-5-6-22(30)27-9-11-28-23(31)7-8-24(28)32/h7-8,12-14,17H,5-6,9-11,15H2,1-4H3,(H,27,30) |
InChI Key |
HHEQCRHPOHPYGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C3C(=CC(=O)OC3=C2)C)CCCC(=O)NCCN4C(=O)C=CC4=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.